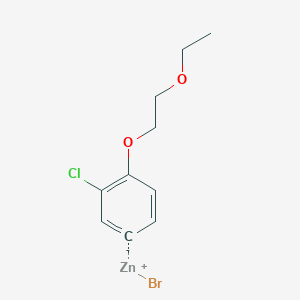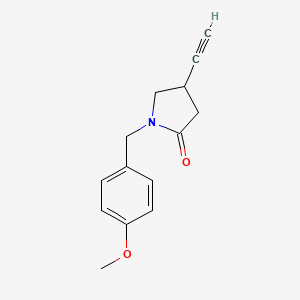
4-Ethynyl-1-(4-methoxybenzyl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethynyl-1-(4-methoxybenzyl)pyrrolidin-2-one is a chemical compound that belongs to the pyrrolidinone family. This compound is characterized by the presence of an ethynyl group at the fourth position and a methoxybenzyl group at the first position of the pyrrolidinone ring. Pyrrolidinones are known for their diverse biological activities and are widely used in medicinal chemistry.
Métodos De Preparación
The synthesis of 4-Ethynyl-1-(4-methoxybenzyl)pyrrolidin-2-one typically involves the following steps:
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through the cyclization of appropriate precursors. For instance, the reaction of an amine with a carbonyl compound under acidic or basic conditions can lead to the formation of the pyrrolidinone ring.
Introduction of the Ethynyl Group: The ethynyl group can be introduced through a Sonogashira coupling reaction, where an alkyne is coupled with a halide in the presence of a palladium catalyst and a copper co-catalyst.
Attachment of the Methoxybenzyl Group: The methoxybenzyl group can be attached through a nucleophilic substitution reaction, where a methoxybenzyl halide reacts with the pyrrolidinone ring.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
4-Ethynyl-1-(4-methoxybenzyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups within the molecule. Common reagents for these reactions include alkyl halides and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
4-Ethynyl-1-(4-methoxybenzyl)pyrrolidin-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various bioactive molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Ethynyl-1-(4-methoxybenzyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The ethynyl and methoxybenzyl groups play a crucial role in its binding affinity and selectivity towards these targets. The compound may inhibit or activate specific enzymes or receptors, leading to its observed biological effects.
Comparación Con Compuestos Similares
4-Ethynyl-1-(4-methoxybenzyl)pyrrolidin-2-one can be compared with other pyrrolidinone derivatives, such as:
1-(4-Methoxybenzyl)pyrrolidin-2-one: Lacks the ethynyl group, which may result in different biological activities and chemical reactivity.
4-Ethynyl-1-benzylpyrrolidin-2-one: Lacks the methoxy group, which may affect its solubility and interaction with molecular targets.
The presence of both the ethynyl and methoxybenzyl groups in this compound makes it unique and potentially more versatile in its applications.
Propiedades
Fórmula molecular |
C14H15NO2 |
|---|---|
Peso molecular |
229.27 g/mol |
Nombre IUPAC |
4-ethynyl-1-[(4-methoxyphenyl)methyl]pyrrolidin-2-one |
InChI |
InChI=1S/C14H15NO2/c1-3-11-8-14(16)15(9-11)10-12-4-6-13(17-2)7-5-12/h1,4-7,11H,8-10H2,2H3 |
Clave InChI |
MOHDYOSLNSCEBK-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)CN2CC(CC2=O)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-Bromo-6-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B14884548.png)
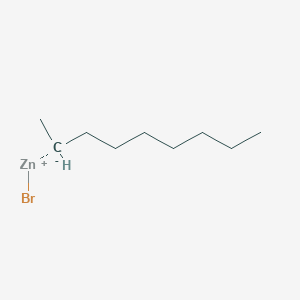
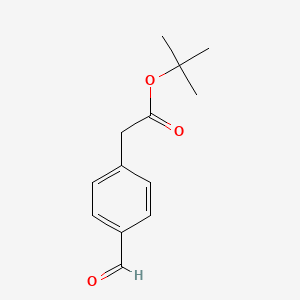
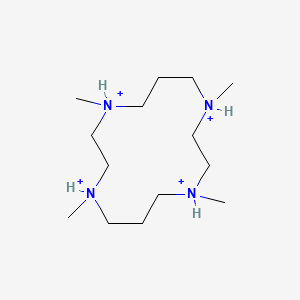
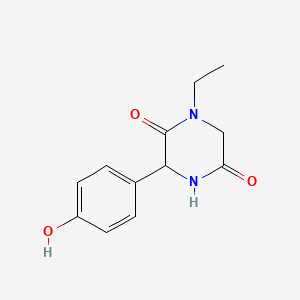
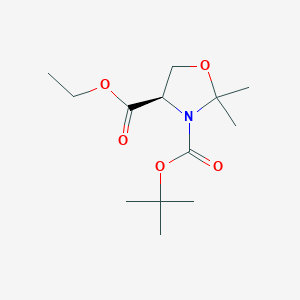

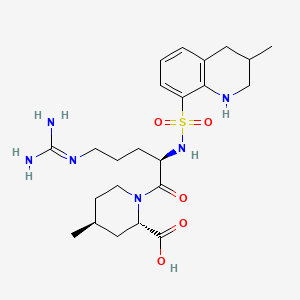
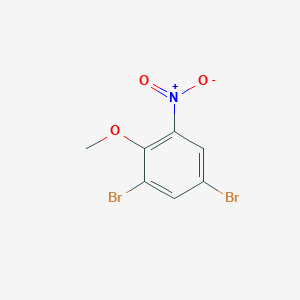
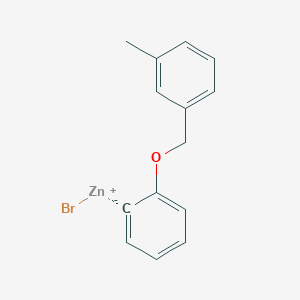

![N-[2-(ethylsulfanyl)phenyl]acetamide](/img/structure/B14884610.png)
